(7Z)-7-(4-methoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound with a unique structure that combines a thiazolo-triazine core with methoxyphenyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a thiazolo-triazine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired Z-configuration of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce a dihydro derivative with altered electronic properties.
Scientific Research Applications
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: can be compared with similar compounds such as:
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and applications.
Allylamine: Contains an amine group and an unsaturated bond, used in different industrial applications.
(7Z)-7-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(7Z)-7-[(4-methoxyphenyl)methylidene]-3-phenyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H17N3O2S/c1-24-16-9-7-14(8-10-16)11-17-18(23)22-13-21(12-20-19(22)25-17)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3/b17-11- |
InChI Key |
YKWLHYZTMXINMV-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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